molecular formula C21H15ClN2O2S2 B6034363 (3Z)-3-[[3-[(2-chlorophenyl)methyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-6-methylquinolin-2-one

(3Z)-3-[[3-[(2-chlorophenyl)methyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-6-methylquinolin-2-one

Cat. No.: B6034363
M. Wt: 426.9 g/mol
InChI Key: LZFGKGUJSPASOF-GDNBJRDFSA-N
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Description

The compound “(3Z)-3-[[3-[(2-chlorophenyl)methyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-6-methylquinolin-2-one” is a complex organic molecule that features a quinoline core, a thiazole ring, and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the quinoline core, the thiazole ring, and the introduction of the chlorophenyl group. Typical synthetic routes might involve:

    Formation of the Quinoline Core: This can be achieved through methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions might target the carbonyl group in the quinoline core.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

In medicinal chemistry, the compound might be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

Industry

Industrial applications could include its use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-[[3-[(2-chlorophenyl)methyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-6-methylquinolin-2-one: Similar compounds might include other quinoline derivatives or thiazole-containing molecules.

Uniqueness

The uniqueness of the compound could be attributed to its specific combination of functional groups and its potential biological activity, which might differ from other similar compounds.

Properties

IUPAC Name

(3Z)-3-[[3-[(2-chlorophenyl)methyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-6-methylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S2/c1-12-6-7-17-14(8-12)9-15(19(25)23-17)10-18-20(26)24(21(27)28-18)11-13-4-2-3-5-16(13)22/h2-10,26H,11H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFGKGUJSPASOF-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC3=C(N(C(=S)S3)CC4=CC=CC=C4Cl)O)C(=O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C/C(=C/C3=C(N(C(=S)S3)CC4=CC=CC=C4Cl)O)/C(=O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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